Technical Monograph: 2-Methylcyclohexyl Acetate
Technical Monograph: 2-Methylcyclohexyl Acetate
This technical guide provides a comprehensive analysis of 2-Methylcyclohexyl Acetate , designed for researchers and drug development professionals.[1] It moves beyond standard datasheets to explore the stereochemical drivers of reactivity, synthesis kinetics, and industrial applications.
Chemical Class: Alicyclic Ester | CAS: 5726-19-2 | Molecular Formula: C
Executive Summary
2-Methylcyclohexyl acetate is a structural analog of cyclohexyl acetate, distinguished by the steric influence of the methyl group at the C2 position. While primarily utilized as a high-performance solvent in the anthraquinone process for hydrogen peroxide production and as a fragrance ingredient, its value in research lies in its conformational isomerism .[1] The molecule serves as a model system for studying steric hindrance in ester hydrolysis and the kinetics of axial vs. equatorial functionalization. This guide dissects the stereoselective properties that dictate its synthesis and stability.[1]
Chemical Identity & Stereochemical Dynamics
The physicochemical behavior of 2-methylcyclohexyl acetate is governed by the spatial arrangement of the methyl and acetate substituents.[1] Unlike simple aliphatic esters, the cyclohexane ring introduces rigid conformational constraints.
Conformational Analysis
The molecule exists as two geometric isomers: cis and trans.[1][2] Their stability and reactivity are dictated by A-values (conformational free energy differences).[1]
-
Methyl Group A-value: ~1.70 kcal/mol (Strong preference for equatorial).[1]
-
Acetate Group A-value: ~0.71 kcal/mol (Moderate preference for equatorial).[1]
The Stereochemical Hierarchy
-
Trans-Isomer (Thermodynamically Preferred):
-
Cis-Isomer (Kinetically Distinct):
-
Configuration: The methyl and acetate groups are on the same side.[1]
-
Conformation: The bulky methyl group forces the ring to adopt a conformation where the methyl is equatorial and the acetate is axial (1e, 2a).
-
Reactivity: The axial acetate group is sterically crowded by the C3 and C5 axial hydrogens, significantly retarding attack by nucleophiles (e.g., in hydrolysis) compared to the equatorial acetate of the trans isomer.
-
Visualization of Stereochemistry
The following diagram illustrates the conformational relationships and the relative stability based on steric bulk.
Figure 1: Conformational energy landscape. The methyl group acts as a "locking" anchor, forcing the acetate group into an exposed equatorial position (trans) or a shielded axial position (cis).
Synthesis & Manufacturing Protocols
The industrial and laboratory synthesis follows a two-stage pathway starting from o-cresol.[1] The stereoselectivity of the hydrogenation step is critical, as it sets the ratio for the final ester product.
Synthesis Pathway[1]
-
Hydrogenation: o-Cresol is reduced to 2-methylcyclohexanol using Raney Nickel.[1][6] This yields a mixture of cis and trans alcohols.[1][3]
-
Esterification: The alcohol mixture reacts with acetic acid.[1][3]
Figure 2: Synthetic pathway illustrating the kinetic advantage of the trans-isomer during esterification.
Protocol: Acid-Catalyzed Esterification (Lab Scale)
Objective: Synthesize 2-methylcyclohexyl acetate with high conversion.
Reagents: 2-Methylcyclohexanol (0.1 mol), Acetic Acid (0.15 mol), Cyclohexane (solvent/entrainer), NaHSO
-
Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reaction: Charge flask with alcohol, acetic acid, and catalyst. Add cyclohexane to facilitate water removal (azeotropic distillation).[1]
-
Reflux: Heat to 100–120°C. Monitor water collection in the Dean-Stark trap.
-
Checkpoint: Reaction completion is indicated when water evolution ceases (approx. 2-3 hours).[1]
-
-
Workup: Cool mixture. Wash with saturated NaHCO
(to remove excess acid) followed by brine.[1] -
Purification: Dry organic layer over MgSO
. Filter and perform fractional distillation under reduced pressure.-
Target BP: ~69°C at 16 mmHg (or ~182°C at atm).[1]
-
Physicochemical Properties
Data summarized below represents the racemic mixture unless specified.
| Property | Value | Notes |
| Molecular Weight | 156.22 g/mol | |
| Boiling Point | 182–186 °C | At 760 mmHg |
| Density | 0.947 – 0.951 g/mL | At 20 °C |
| Refractive Index | 1.440 – 1.445 | At 20 °C |
| Flash Point | 66–68 °C | Closed Cup |
| Solubility (Water) | 0.44 g/L | Hydrophobic |
| LogP | 2.75 | Lipophilic |
| Odor Profile | Fruity, Apple, Woody | Trans isomer is often described as "cleaner" |
Reactivity & Stability
Hydrolysis Kinetics
In alkaline environments, 2-methylcyclohexyl acetate undergoes saponification.[1]
-
Mechanism: B
2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1] -
Stereochemical Effect: The trans isomer (equatorial acetate) hydrolyzes faster than the cis isomer (axial acetate).[7] The axial position hinders the approach of the hydroxide ion to the carbonyl carbon.
-
Implication: In biological systems (e.g., esterase metabolism), the trans isomer is cleared more rapidly.
Pyrolysis (Elimination)
At high temperatures (>400°C), the ester undergoes pyrolytic cis-elimination (Chugaev-type reaction mechanism).[1]
-
Trans-Isomer Product: Predominantly yields 3-methylcyclohexene .[1][3]
-
Cis-Isomer Product: Yields a mixture of 1-methylcyclohexene and 3-methylcyclohexene.[1][3]
Applications in Research & Industry
H O Production (Anthraquinone Process)
2-Methylcyclohexyl acetate is a critical working solvent for the extraction step.[1][3]
-
Function: It possesses a high partition coefficient for hydrogen peroxide and excellent solubility for the quinone carrier.[1][3]
-
Advantage: Its resistance to oxidation and low water solubility prevents emulsion formation, optimizing the yield of H
O .
Fragrance & Flavor
Used as a modifier in fruity and woody accords.[1]
-
Olfactory Science: The trans isomer contributes a "lift" to apple and banana notes, while the cis isomer adds body/substantivity.
References
-
PubChem. (2025).[1][8] 2-Methylcyclohexyl acetate - Compound Summary. National Library of Medicine.[1] [Link][1]
-
Chapman, N. B., et al. (1960).[1][4] Conformation and Reactivity.[1][3][5][9] Part II. Kinetics of Hydrolysis of the Acetates of the Methylcyclohexanols. Journal of the Chemical Society.[1] [Link]
-
ECHA. (2023). Registration Dossier: 2-Methylcyclohexyl acetate. European Chemicals Agency.[1][8] [Link][1]
-
Atul Ltd. (2019).[1] Technical Data Sheet: 2-Methylcyclohexyl acetate. [Link][1]
Sources
- 1. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. trans-2-Methylcyclohexyl Acetate for Research [benchchem.com]
- 4. 724. Conformation and reactivity. Part II. Kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols and of related alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. globethesis.com [globethesis.com]
- 7. 724. Conformation and reactivity. Part II. Kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols and of related alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
